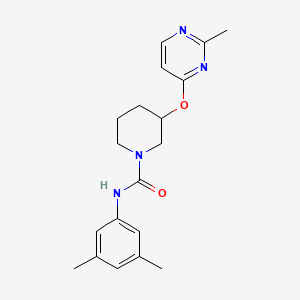

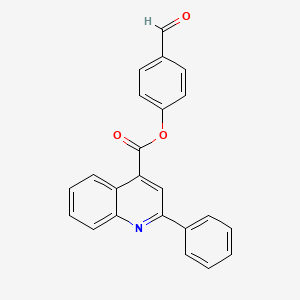

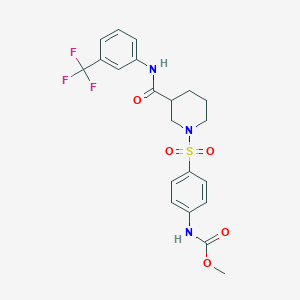

![molecular formula C13H7Cl2NO3 B2492402 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 73014-94-5](/img/structure/B2492402.png)

2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furo[3,2-b]pyrrole derivatives, including compounds similar to 2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid, often involves complex organic reactions. These reactions may include steps such as Vilsmeier-Haack reactions, microwave-assisted synthesis, and various condensation reactions. These processes allow for the introduction of different substituents into the furo[3,2-b]pyrrole framework, significantly impacting the compound's properties and reactivities (Zemanová & Gašparová, 2013).

Molecular Structure Analysis

The molecular structure of furo[3,2-b]pyrrole derivatives is characterized by X-ray diffraction and supplemented by ab initio calculations, revealing insights into their aromatic character. The aromaticity of these compounds is influenced by the nature of substituents and the topology of the molecule, indicating a strong dependence on substituent effects, which is more pronounced than in benzene derivatives. This highlights the importance of molecular geometry in determining the compound's stability and reactivity (Cyrański et al., 2001).

Chemical Reactions and Properties

Furo[3,2-b]pyrrole derivatives undergo various chemical reactions, including cyclization, Vilsmeier-Haack reactions, and hydrazinolysis, leading to the synthesis of new compounds with diverse properties. These reactions are influenced by the nature of the substituents and the conditions under which they are carried out, including the use of microwave irradiation for enhanced reaction rates. The chemical reactivity of these compounds makes them suitable for further functionalization and application in different chemical contexts (Zemanová & Gašparová, 2013).

Physical Properties Analysis

The physical properties of furo[3,2-b]pyrrole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. These properties are directly related to the compound's molecular structure and the nature of its substituents. X-ray crystallography provides detailed information on the crystalline structures of these compounds, shedding light on their stability and intermolecular interactions (Hu Yang, 2009).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, potential as a ligand in metal-catalyzed reactions, and electropolymerization behavior, are of particular interest. These properties are influenced by the compound's aromatic character and the electronic effects of its substituents. Studies on similar compounds have shown their utility in catalysis and as intermediates in organic synthesis, highlighting the versatility of the furo[3,2-b]pyrrole scaffold (Ryan A. Altman, K. Anderson, & S. Buchwald, 2008).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications : The compound has been used in the synthesis of various derivatives, showing its versatility in chemical reactions. For example, the synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids involves the conversion of a similar compound, 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid, demonstrating the compound's utility in creating complex heterocyclic structures (Bencková & Krutošíková, 1997).

Antibacterial Activity : Some derivatives of furo[3,2-b]pyrrole have shown potential antibacterial properties. A study on 8-Ethoxyfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazine, a similar compound, revealed its synthesis and evaluation against bacteria like Escherichia coli and Micrococcus luteus, suggesting the potential of these compounds in antibacterial applications (Zemanov et al., 2017).

Chemical Transformations : Furo[3,2-b]pyrrole derivatives have been used in various chemical transformations. For instance, the synthesis of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate and its subsequent reactions to form different derivatives highlight the compound's reactivity and adaptability in chemical synthesis (Zemanová & Gašparová, 2013).

Aromaticity Studies : The aromatic character of these compounds has been studied, indicating their stability and reactivity. Research on methyl furo[3,2-b]pyrrole-5-carboxylate derivatives used X-ray diffraction and ab initio calculations to explore their molecular structures and aromaticity (Cyrański et al., 2001).

Complex Formation : Furo[3,2-b]pyrrole derivatives have been used to synthesize complex compounds, such as Cu, Co, and Ni complexes, demonstrating their potential in coordination chemistry (Gašparová et al., 2012).

Zukünftige Richtungen

The future directions for research on “2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of biological activities exhibited by pyrrole derivatives, this compound could have potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO3/c14-7-2-1-6(3-8(7)15)11-4-9-12(19-11)5-10(16-9)13(17)18/h1-5,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRTWIMBYOUTOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC3=C(O2)C=C(N3)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

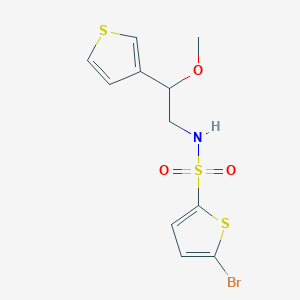

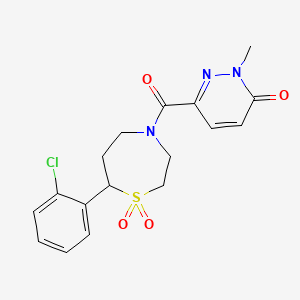

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)

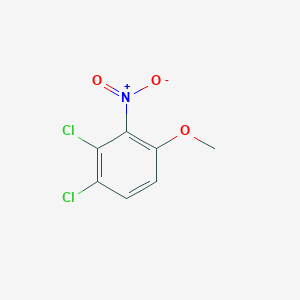

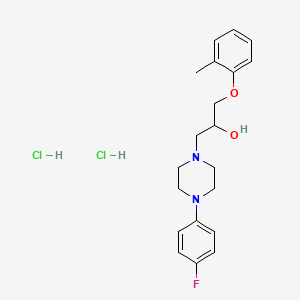

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)

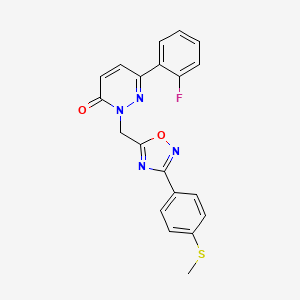

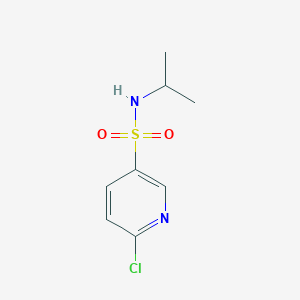

![2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2492333.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethoxyphenyl)oxalamide](/img/structure/B2492337.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2492341.png)